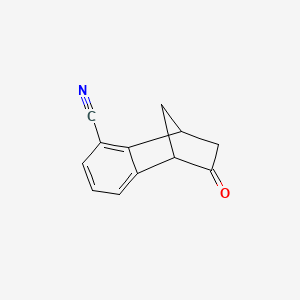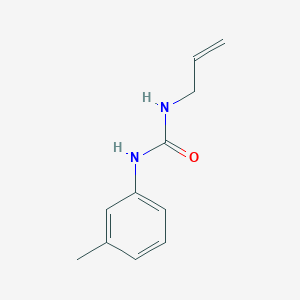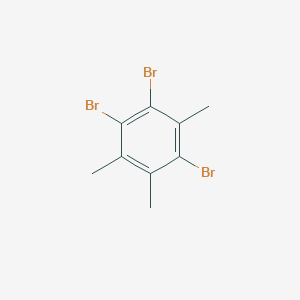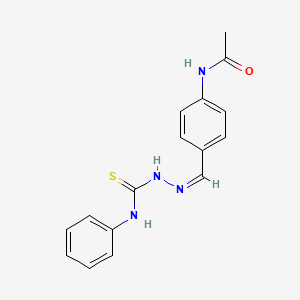![molecular formula C9H14O B11947966 Bicyclo[4.2.1]nonan-9-one CAS No. 14252-11-0](/img/structure/B11947966.png)
Bicyclo[4.2.1]nonan-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[4.2.1]nonan-9-one is an organic compound with the molecular formula C₉H₁₄O and a molecular weight of 138.2069 g/mol It is a bicyclic ketone, characterized by its unique structure which includes a bicyclo[421]nonane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.1]nonan-9-one can be synthesized through various synthetic routes. One common method involves the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone . Another approach includes the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.2.1]nonan-9-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the ketone group into a carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: Various substituents can be introduced into the bicyclic framework through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield bicyclo[4.2.1]nonanoic acid, while reduction can produce bicyclo[4.2.1]nonanol.
Aplicaciones Científicas De Investigación
Bicyclo[4.2.1]nonan-9-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of bicyclo[4.2.1]nonan-9-one involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various adducts, which can then undergo further transformations. The specific pathways involved depend on the context of its application, such as in biological systems or synthetic chemistry .
Comparación Con Compuestos Similares
Bicyclo[4.2.1]nonan-9-one can be compared with other similar compounds, such as:
Bicyclo[3.3.1]nonan-9-one: This compound has a different bicyclic framework but shares similar reactivity.
Bicyclo[4.2.1]nona-2,4,7-trien-9-one: This compound contains additional unsaturation in the bicyclic system, which can affect its chemical properties and reactivity.
Bicyclo[3.3.1]nonan-9-one oxime:
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical properties and reactivity compared to its analogues.
Propiedades
Número CAS |
14252-11-0 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
bicyclo[4.2.1]nonan-9-one |
InChI |
InChI=1S/C9H14O/c10-9-7-3-1-2-4-8(9)6-5-7/h7-8H,1-6H2 |
Clave InChI |
MEIVKMYJXRVWKA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2CCC(C1)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947894.png)
![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947896.png)


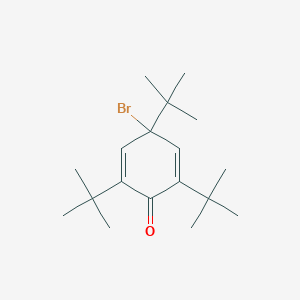

![tricyclo[5.3.0.02,6]decane-4,9-dicarboxylic acid](/img/structure/B11947919.png)
![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B11947922.png)
